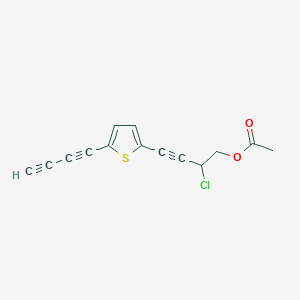

Acbp-thiophene

Description

Structure

3D Structure

Properties

CAS No. |

114691-31-5 |

|---|---|

Molecular Formula |

C14H9ClO2S |

Molecular Weight |

276.7 g/mol |

IUPAC Name |

[4-(5-buta-1,3-diynylthiophen-2-yl)-2-chlorobut-3-ynyl] acetate |

InChI |

InChI=1S/C14H9ClO2S/c1-3-4-5-13-8-9-14(18-13)7-6-12(15)10-17-11(2)16/h1,8-9,12H,10H2,2H3 |

InChI Key |

NSNKOTXFJDNDDD-UHFFFAOYSA-N |

SMILES |

CC(=O)OCC(C#CC1=CC=C(S1)C#CC#C)Cl |

Canonical SMILES |

CC(=O)OCC(C#CC1=CC=C(S1)C#CC#C)Cl |

Synonyms |

2-(4-acetoxy-3-chloro-1-butyn-1-yl)-5-(1,3-butadiyn-1-yl)thiophene ACBP-thiophene |

Origin of Product |

United States |

Elucidation of Chemical Reactivity and Controlled Derivatization of Thiophene Systems

Electrophilic Substitution Patterns and Site Selectivity in Thiophene (B33073) Ring Systems

Thiophene, a five-membered heterocyclic aromatic compound containing a sulfur atom, exhibits a higher reactivity towards electrophilic aromatic substitution (EAS) than benzene (B151609). pearson.comucalgary.ca This increased reactivity is attributed to the electron-donating nature of the sulfur heteroatom, which stabilizes the intermediate carbocation formed during the reaction. pearson.com The order of reactivity among common five-membered heterocycles is generally pyrrole (B145914) > furan (B31954) > thiophene > benzene. ucalgary.camsu.edu

A key aspect of thiophene's reactivity is the pronounced site selectivity observed during electrophilic substitution. The attack of an electrophile occurs preferentially at the C2 (or α) position over the C3 (or β) position. pearson.combhu.ac.in This preference is due to the greater stabilization of the transition state and the resulting cationic intermediate when the electrophile attacks the C2 position. bhu.ac.in Attack at C2 allows for the delocalization of the positive charge over more resonance structures, including a particularly stable one where the sulfur atom participates in charge delocalization. bhu.ac.in In contrast, attack at the C3 position results in a less stable intermediate. bhu.ac.in

The inherent preference for C2 substitution can be influenced by the presence of substituents on the thiophene ring. uobasrah.edu.iq

Electron-donating groups (EDGs) at the C2 position, such as alkyl or chloro groups, direct incoming electrophiles to the C5 position. uobasrah.edu.iq If the C3 position is substituted with an EDG, the C2 position becomes electronically favored for substitution. nih.gov

Electron-withdrawing groups (EWGs) at the C2 position, such as nitro or carbonyl groups, deactivate the ring towards electrophilic attack and direct incoming electrophiles to the C4 or C5 positions. uobasrah.edu.iqresearchgate.net Quantum chemistry calculations have shown that for α-substituted thiophenes with groups like CHO, COMe, or CO2Me, the α′-substitution (C5) is preferred in the absence of a catalyst, while β-substitution (C4) is favored in the presence of a Lewis acid catalyst like AlCl3. researchgate.netresearchgate.net

The nature of the electrophile and the reaction conditions also play a role in determining the regioselectivity. For instance, while nitration of thiophene primarily yields 2-nitrothiophene, the use of stronger nitrating agents can decrease the selectivity and produce a minor amount of 3-nitrothiophene. uobasrah.edu.iq

Factors Governing Regioselectivity in Thiophene Functionalization and Polymerization

The regioselectivity of thiophene functionalization and polymerization is a critical factor that dictates the properties of the resulting materials. Several key factors influence where substituents are introduced onto the thiophene ring and how monomer units are linked together in a polymer chain. numberanalytics.com

Key Factors Influencing Regioselectivity:

| Factor | Description |

| Steric Effects | The size and shape of both the reactants and any catalysts involved can physically hinder or favor reactions at specific positions on the thiophene ring. numberanalytics.com In polymerization, steric repulsion between side chains can lead to twisting of the polymer backbone, which disrupts π-conjugation. nih.gov |

| Electronic Effects | The distribution of electron density within the thiophene ring, influenced by the heteroatom and existing substituents, plays a crucial role. numberanalytics.com Electron-donating groups enhance reactivity at the C2 and C5 positions, while electron-withdrawing groups direct substitution to other positions. nih.gov |

| Reaction Conditions | Parameters such as temperature, solvent, and pressure can alter the course of a reaction and its regioselectivity. numberanalytics.com For example, the slow addition of FeCl3 during the polymerization of 3-(4-octylphenyl)thiophene leads to a more regioselective polymerization. ull.esdiva-portal.org |

| Catalyst Design | The choice of catalyst and its associated ligands is paramount in controlling regioselectivity, particularly in cross-coupling reactions used for polymerization. numberanalytics.com Different catalyst systems can favor different reaction pathways, sometimes allowing for the selective formation of one regioisomer over another. ethz.ch |

In the context of polymerization, achieving a high degree of regioregularity, specifically head-to-tail (HT) coupling of 3-substituted thiophene monomers, is essential for producing materials with optimal electronic and optical properties. nih.gov Regiorandom polymers, containing a mix of head-to-head (HH) and tail-to-tail (TT) linkages, suffer from steric hindrance that forces the thiophene rings to twist out of planarity, thereby reducing the effective conjugation length and charge carrier mobility. nih.gov In contrast, regioregular polymers can self-assemble into well-ordered, crystalline structures that facilitate efficient charge transport. nih.gov

Methods like the Grignard Metathesis (GRIM) polymerization, utilizing a Ni(dppp)Cl2 catalyst, have been developed to produce poly(3-alkylthiophenes) with a high percentage of HT couplings (often exceeding 98%). researchgate.net The high regioselectivity in this method is attributed to a combination of kinetic and thermodynamic factors arising from steric and electronic effects within the catalytic cycle. researchgate.net

Rational Design and Synthesis of Thiophene-Based Ligands and Complexing Agents

The unique electronic properties and the ability of the sulfur atom to coordinate with metal ions make thiophene a valuable scaffold for the design and synthesis of ligands and complexing agents. longdom.org These thiophene-based molecules have found applications in various fields, including catalysis and the development of fluorescent probes for biological imaging. nih.govdiva-portal.org

A structure-based design strategy is often employed, starting from a known inhibitor-bound crystal structure or by making "intuitive" structural modifications to create simple, effective ligand structures. acs.orgnih.gov The synthesis of these ligands frequently involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. diva-portal.orgacs.org This allows for the coupling of various (hetero)aryl boronic acids with halogenated thiophene precursors to build a diverse library of derivatives. acs.org

For instance, a series of thiophene derivatives were designed as inhibitors for bacterial histidine kinases by coupling commercially available phenyl boronic acid derivatives with brominated thiophenes carrying nitro, acetyl, or acetamide (B32628) groups. acs.org

The development of fluorescent ligands for detecting protein aggregates, a hallmark of diseases like Alzheimer's, has seen the successful application of thiophene-based structures. nih.govdiva-portal.org Oligo- and polythiophenes possess conformationally sensitive photophysical properties, meaning their fluorescence emission changes upon binding to and conforming to the structure of protein aggregates. nih.gov This has enabled the optical differentiation of polymorphic protein aggregates in tissue samples. nih.gov The synthesis of these ligands, often donor-acceptor-donor (D-A-D) structures, is achieved through methods like the Suzuki-Miyaura cross-coupling, where different halogenated or borylated heterocyclic building blocks are assembled. diva-portal.org

Furthermore, the strategic placement of donor groups is crucial for metal coordination in polytopic ligands. mdpi.com The design and synthesis of novel ligands incorporating thiophene and other heterocyclic rings like pyrrole have garnered significant interest due to the wide range of biological activities exhibited by their derivatives and metal complexes. mdpi.com

Strategies for Introducing Functional Groups and Structural Modifications

The versatility of the thiophene ring allows for the introduction of a wide array of functional groups and structural modifications, enabling the fine-tuning of its electronic and physical properties for specific applications. Common strategies involve electrophilic substitution, cross-coupling reactions, and the cyclization of appropriately substituted precursors. chemrxiv.orgresearchgate.netderpharmachemica.com

Thiophene-containing azo dyes and azomethine compounds are of interest due to their unique electronic and optical properties. rsc.orgmcbu.edu.tr Azo groups (-N=N-) are typically introduced via a diazotization-coupling reaction. This involves treating a primary aromatic amine with a diazotizing agent (like nitrous acid) to form a diazonium salt, which is then coupled with an electron-rich coupling component, such as a thiophene derivative. nih.govresearchgate.net

Azomethine groups (-CH=N-), or Schiff bases, are generally formed by the condensation reaction between a primary amine and an aldehyde or ketone. rsc.orgresearchgate.net Azo-azomethine compounds, which contain both functionalities, can be synthesized by condensing an amino-substituted azo dye with an appropriate aldehyde or ketone, or vice versa. rsc.orgresearchgate.net For example, azo-azomethine dyes have been prepared through the Schiff-base condensation of a formylthiophene-containing azo dye with various aniline (B41778) derivatives. rsc.org The combination of azo and azomethine groups within the same conjugated system can lead to a bathochromic (red) shift in the absorption spectra and enhanced stability of the cis-isomer of the azo group. researchgate.net These compounds have been explored as ligands for the optical sensing of metal ions like copper(II). mcbu.edu.tr

The introduction of acetyl (-COCH3) and other carbonyl groups onto the thiophene ring is a common and important transformation, as these groups serve as versatile handles for further synthetic modifications. mdpi.com The most prevalent method for this functionalization is the Friedel-Crafts acylation. uobasrah.edu.iqresearchgate.net This reaction involves treating thiophene with an acylating agent, such as acetyl chloride or acetic anhydride (B1165640), in the presence of a Lewis acid catalyst like stannic chloride or phosphoric acid. uobasrah.edu.iq

Acylation of unsubstituted thiophene occurs with high selectivity at the C2 position. uobasrah.edu.iq If both C2 and C5 positions are blocked, acylation will proceed at the C3 position. researchgate.netderpharmachemica.com 2-Acetylthiophene is a key intermediate for synthesizing a wide range of derivatives. mdpi.com For example, it can undergo Vilsmeier-Haack chloroformylation to produce β-chloroacroleins, which are precursors for 5-aryl-2-acetylthiophenes. mdpi.com Diketones containing thiophene rings can be synthesized by reacting two equivalents of thiophene with succinyl chloride in the presence of AlCl3. mdpi.com These diketones can then be cyclized to form terthiophenes. mdpi.com

Conjugating thiophene units with polyacetylenes (polymers with alternating single and triple carbon-carbon bonds) creates materials with interesting electronic and optical properties. mdpi.com The discovery of conductivity in doped polyacetylene spurred research into related π-conjugated polymers. mpg.de Incorporating thiophene moieties into a polyacetylene structure can enhance properties like stability and processability. mdpi.comnih.gov

One synthetic approach involves the polymerization of an acetylene (B1199291) monomer that has a thiophene group attached as a side chain. mdpi.com For example, a propargyl thiophene carboxylate monomer can be polymerized using a Rhodium-based catalyst, such as [(nbd)RhCl]2, to yield a polyacetylene with thiophene side groups. mdpi.com Such polymers are expected to have conjugated backbones and electroactive side chains, potentially leading to crosslinked polymers with enhanced conductivity. mdpi.com

Advanced Spectroscopic Methodologies for Structural Elucidation of Thiophene Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules, including thiophene (B33073) derivatives. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-Dimensional ¹H and ¹³C NMR for Chemical Environment Analysis

In the ¹H NMR spectrum of thiophene, the protons on the aromatic ring typically appear in distinct regions. For instance, in unsubstituted thiophene, the protons at the α-positions (adjacent to the sulfur atom) and β-positions exhibit different chemical shifts. chemicalbook.com The chemical shifts are influenced by the electron-withdrawing nature of the sulfur atom and the aromatic ring current.

Similarly, the ¹³C NMR spectrum provides information about the carbon skeleton. The carbon atoms in the thiophene ring also show distinct chemical shifts based on their proximity to the sulfur atom and the nature of any substituents. chemicalbook.com For example, the α-carbons generally resonate at a different frequency compared to the β-carbons.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for Thiophene

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| α-H | ~7.33 | |

| β-H | ~7.12 | |

| α-C | ~127.3 | |

| β-C | ~125.6 | |

| Note: Chemical shifts can vary depending on the solvent and concentration. chemicalbook.comchemicalbook.comcarlroth.compitt.edu |

Two-Dimensional NMR Techniques (COSY, HSQC) for Connectivity Mapping

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are powerful for mapping the connectivity between atoms.

COSY (¹H-¹H Correlation Spectroscopy): The COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. magritek.com The resulting 2D spectrum displays the 1D ¹H NMR spectrum on both axes. Cross-peaks off the diagonal indicate that the two protons at the corresponding chemical shifts are coupled. ceitec.czqorganica.es This information is crucial for establishing the sequence of proton environments and, by extension, the carbon framework of a molecule. For substituted thiophenes, COSY can definitively link protons on the thiophene ring and adjacent substituents.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. This provides a direct link between the ¹H and ¹³C NMR spectra, allowing for unambiguous assignment of carbon resonances based on the known proton assignments. Each cross-peak in an HSQC spectrum represents a C-H bond.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly effective for identifying specific functional groups present in a molecule. photothermal.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. masterorganicchemistry.com Specific bonds and functional groups have characteristic absorption frequencies. For thiophene compounds, key IR bands include:

C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. researchgate.net

C=C stretching: The stretching vibrations of the carbon-carbon double bonds within the thiophene ring are observed in the 1500-1600 cm⁻¹ region. researchgate.net

C-S stretching: The carbon-sulfur bond vibration is often found in the fingerprint region, typically around 600-800 cm⁻¹. researchgate.net

Substituent vibrations: The presence of other functional groups, such as carbonyl (C=O) or cyano (C≡N), will give rise to strong, characteristic absorption bands in the IR spectrum. researchgate.net

Table 2: Characteristic Vibrational Frequencies (cm⁻¹) for Thiophene Derivatives

| Vibrational Mode | Typical IR Frequency Range (cm⁻¹) | Typical Raman Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |

| C=C Ring Stretch | 1600 - 1400 | 1600 - 1400 |

| C-S Stretch | 800 - 600 | 800 - 600 |

| Note: These are general ranges and can be influenced by substitution patterns and molecular environment. researchgate.netresearchgate.net |

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV and visible light. For aromatic compounds like thiophenes, the absorption bands are typically due to π → π* transitions. The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the extent of conjugation and the presence of substituents on the thiophene ring. researchgate.net

The UV-Vis spectrum of thiophene itself shows characteristic absorptions in the ultraviolet region. spectrabase.com Extending the conjugation, for instance by linking multiple thiophene units together (oligothiophenes), results in a bathochromic (red) shift of the absorption maximum to longer wavelengths. rsc.org This property is fundamental to the application of thiophene-based materials in organic electronics.

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound with high accuracy. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). nih.gov

High-resolution mass spectrometry (HRMS) can provide the exact mass of a molecule, which allows for the determination of its molecular formula. This is a critical step in the identification of an unknown compound.

Furthermore, the fragmentation pattern of a molecule in the mass spectrometer can provide valuable structural information. The thiophene ring can undergo characteristic fragmentation pathways, and the fragmentation of substituents can help to identify their nature and position on the ring. researchgate.netpsu.eduresearchgate.net

Advanced X-Ray Spectroscopic Techniques (e.g., X-ray Absorption Spectroscopy)

Advanced X-ray spectroscopic techniques, such as X-ray Absorption Spectroscopy (XAS), offer a unique probe into the electronic structure and local chemical environment of specific elements within a molecule. researchgate.net

For thiophene compounds, sulfur K-edge XAS is particularly informative. acs.orgnih.gov This technique involves exciting a core 1s electron of the sulfur atom to unoccupied molecular orbitals. The resulting absorption spectrum provides detailed information about the nature of the sulfur-carbon bonds and the oxidation state of the sulfur atom. ua.esnih.govacs.org Studies have shown that the features in the sulfur K-edge XAS spectra of substituted thiophenes are sensitive to the nature of the substituents on the thiophene ring. acs.orgnih.gov This makes XAS a powerful tool for characterizing the electronic structure of complex thiophene-based materials. aps.orgrsc.org

Table 3: Summary of Spectroscopic Techniques and Their Applications to Thiophene Compounds

| Technique | Information Obtained | Relevance to Thiophene Compounds |

| ¹H and ¹³C NMR | Chemical environment of H and C atoms | Determination of substitution patterns and electronic effects. |

| COSY and HSQC NMR | Connectivity between H-H and C-H atoms | Elucidation of the complete molecular structure. |

| IR and Raman Spectroscopy | Presence of functional groups | Identification of characteristic thiophene ring vibrations and substituent groups. |

| UV-Vis Spectroscopy | Electronic transitions (π → π*) | Probing the extent of conjugation and electronic properties. |

| Mass Spectrometry | Accurate mass and fragmentation patterns | Determination of molecular formula and structural fragments. |

| X-ray Absorption Spectroscopy | Element-specific electronic structure | Characterization of the sulfur chemical environment and bonding. |

Theoretical and Computational Investigations into Acbp Thiophene and Thiophene Analogues

Application of Quantum Chemical Methods in Thiophene (B33073) Research

Quantum chemical methods are indispensable for understanding the structure, reactivity, and electronic properties of thiophene and its derivatives at a molecular level. These computational tools allow researchers to model molecular behavior and predict properties that can be difficult or impossible to measure experimentally.

Density Functional Theory (DFT) has become a primary tool for investigating the ground state properties of thiophene-based systems due to its favorable balance of computational cost and accuracy. nih.govresearchgate.net DFT calculations are routinely used to optimize molecular geometries, predict vibrational frequencies, and analyze electronic structures. nih.govresearchgate.net The B3LYP hybrid functional is frequently employed for these studies, providing reliable results for structural parameters and electronic properties of conjugated compounds based on thiophene. researchgate.netnectec.or.th

DFT is particularly effective for studying:

Molecular Geometries: Predicting bond lengths, bond angles, and dihedral angles, which are crucial for understanding the planarity and conjugation in thiophene oligomers and polymers. researchgate.net

Electronic Properties: Calculating fundamental properties such as ionization potential, electron affinity, chemical hardness, and electrophilicity. researchgate.net

Reaction Mechanisms: Investigating reaction pathways, such as the desulfurization of thiophene on catalyst surfaces, by calculating the energies of reactants, transition states, and products. doaj.org

For situations requiring higher accuracy, particularly where electron correlation effects are critical, ab initio methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) are utilized. researchgate.net While the HF method often overestimates energy band gaps because it does not sufficiently account for electron correlation, MP2 improves upon this by adding correlation effects, providing more accurate energy calculations. nectec.or.th MP2 is particularly useful for obtaining precise ground state structures and energies, which serve as a reliable foundation for more advanced calculations. researchgate.net These methods are computationally more demanding than DFT and are typically used for smaller molecular systems.

To investigate the behavior of molecules upon interaction with light, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method. rsc.org It allows for the calculation of electronic excitation energies and the simulation of UV-visible absorption spectra. nih.gov This is crucial for understanding the optoelectronic properties of thiophene-based materials used in applications like dye-sensitized solar cells (DSSCs). nih.govrsc.org TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and identify the nature of electronic transitions, such as ligand-to-metal or ligand-to-ligand charge-transfer excitations. nih.gov

Electronic Structure and Molecular Orbital Analysis

The electronic properties of thiophene and its analogues are governed by their molecular orbitals, particularly the frontier molecular orbitals.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior. The energy of the HOMO relates to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (E_gap), is a critical parameter that influences the molecule's reactivity, stability, and optical properties. researchgate.netumich.edu

A smaller HOMO-LUMO gap generally implies:

Higher chemical reactivity.

Lower kinetic stability. researchgate.net

Easier electronic excitation, leading to absorption of longer wavelengths of light.

For thiophene-based conjugated polymers, the HOMO-LUMO gap decreases as the length of the conjugated chain increases. umich.eduresearchgate.net This is because increasing conjugation leads to a delocalization of the π-electrons, raising the HOMO energy level and lowering the LUMO energy level. umich.edu For instance, DFT calculations show a significant decrease in the gap when moving from a thiophene monomer to its oligomers. nectec.or.th This tunability of the energy gap is fundamental to the design of organic semiconductors for electronic applications. researchgate.netnih.gov

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|---|

| Thiophene Monomer | B3LYP | -6.50 | -0.57 | 5.93 | researchgate.net |

| Thiophene Dimer (Bithiophene) | B3LYP | -5.89 | -1.55 | 4.34 | Calculated from trends in nectec.or.th |

Thiophene is classified as an aromatic compound because it has a planar, cyclic, conjugated system of π-electrons that follows Hückel's rule (4n+2 π-electrons, with n=1 for 6 π-electrons). wikipedia.orgpharmaguideline.com The lone pair of electrons on the sulfur atom participates in the π-system, contributing to the delocalization and aromatic character. wikipedia.org

However, the degree of aromaticity in thiophene is a subject of detailed study and is considered to be less than that of benzene (B151609). wikipedia.org The electronegativity of the heteroatom plays a crucial role; the less electronegative sulfur in thiophene allows for more effective delocalization of its lone pair compared to the more electronegative oxygen in furan (B31954), making thiophene more aromatic than furan. pharmaguideline.comstackexchange.com

Computational methods can quantify aromaticity through various indices and by analyzing the distribution of π-electron density. Studies show that this electron density is delocalized across the five-membered ring. pharmacy180.com Fusing thiophene rings to other structures, such as in thiophene analogues of anti-kekulene, can significantly alter the local aromaticity, sometimes leading to a more quinoidal or non-aromatic character as π-electrons localize on specific bonds. mdpi.com

| Compound | Relative Aromaticity | Reason |

|---|---|---|

| Thiophene | High | Lower electronegativity of Sulfur allows for better delocalization of its lone pair into the π-system. pharmaguideline.com |

| Pyrrole (B145914) | Medium | Nitrogen is more electronegative than Sulfur, holding its lone pair more tightly. stackexchange.com |

| Furan | Low | Oxygen is the most electronegative, leading to the least effective delocalization of its lone pair. pharmaguideline.comstackexchange.com |

Influence of Substituents on Electronic Parameters

Theoretical calculations, primarily employing Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT), have been instrumental in understanding how substituents affect the electronic properties of thiophene-based molecules. nih.govrochester.edu The electronic structure of these compounds, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, dictates their potential for various applications. nih.govrochester.edu

The introduction of both electron-donating and electron-withdrawing groups can significantly alter the HOMO-LUMO gap. nih.gov For instance, in a study of thiophene-pyrrole-based π-conjugated oligomers, it was found that sterically demanding substituents can induce a twist in the conjugated backbone, leading to an increase in the HOMO-LUMO gap and excitation energies compared to the unsubstituted compound. nih.govrochester.edu Conversely, the presence of certain substituents can lead to a reduction in the bandgap. In bithiophene-bipyridine co-oligomers, substituents like fluorine, iodine, -NO2, -OH, -OCH3, and -CH3 were found to decrease the energy gap, with the effect being more pronounced when the substituent was attached to the thiophene ring as opposed to the pyridine (B92270) ring. This suggests that the HOMO and LUMO levels can be precisely controlled by the strategic placement of different functional groups.

Furthermore, the nature and position of the substituent play a crucial role. In an investigation of terthiophene derivatives, a bromine substituent was found to have a slight effect on the maximum absorbance wavelength, whereas an ethynyl (B1212043) group resulted in a red shift and a decrease in the energy gap. e3s-conferences.org This highlights that not just the electronic nature (donating vs. withdrawing) but also the specific type of substituent and its location on the thiophene ring system are key determinants of the resulting electronic parameters. nih.gove3s-conferences.org The planarity of the molecule, influenced by intramolecular interactions such as S···O, also impacts these properties; a reduction in dihedral angles, leading to a more planar structure, is associated with lower excitation energies. nih.govrochester.edu

| Compound System | Substituent (Position) | Effect on HOMO-LUMO Gap | Key Finding |

|---|---|---|---|

| Thiophene-Pyrrole Oligomers | Sterically Demanding Groups | Increase | Induces twisting in the conjugated backbone. nih.govrochester.edu |

| Bithiophene-Bipyridine Co-oligomers | -F, -I, -NO2, -OH (on Thiophene) | Decrease | Substituent position significantly influences the band gap. |

| Terthiophene | -Br (C-5) | Slight Effect | Minimal impact on maximum absorbance wavelength. e3s-conferences.org |

| Terthiophene | -Ethynyl (C-5) | Decrease | Results in a red shift in the absorption spectrum. e3s-conferences.org |

| Thiophene-Pyrrole Oligomers | Groups allowing S···O interaction | Associated with Lower Excitation Energies | Promotes a more planar molecular structure. nih.govrochester.edu |

Computational Elucidation of Reaction Mechanisms and Pathways

Computational studies, particularly those using DFT, have provided significant insights into the mechanisms of thiophene cracking, a process often studied in the context of hydrodesulfurization (HDS). mdpi.comresearchgate.netnii.ac.jpnih.gov These investigations focus on the adsorption of thiophene onto catalytic surfaces and the subsequent cleavage of the C–S bond. The adsorption of thiophene is a critical initial step, and its strength of interaction with the catalyst can determine the feasibility of the desulfurization reaction. mdpi.com

The nature of the active site on the catalyst is also a key area of investigation. On MoS2 catalysts, theoretical studies using the extended Hückel tight-binding method have suggested that sites where the thiophene ring lies parallel to the surface are particularly effective at weakening the C–S bond. nii.ac.jp DFT modeling of CoMoS catalysts has further elucidated the role of promoter atoms, indicating that Co atoms on the S-edges of MoS2 slabs may be crucial for activating and breaking C–S bonds, with a calculated activation barrier of 1.0-1.1 eV for thiophene. nih.gov

| Catalytic Surface | Computational Method | Key Mechanistic Finding | Activation Energy (C-S Cleavage) |

|---|---|---|---|

| FeS(111) | DFT-D2 | Preferential direct desulfurization. mdpi.com | 1.58 eV mdpi.com |

| Ni(111) / Ni55 | DFT | Direct desulfurization without prior hydrogenation; C4H4 hydrogenation is rate-determining. researchgate.netrsc.org | Not specified as rate-determining. researchgate.netrsc.org |

| MoS2 | Extended Hückel | Parallel adsorption geometry is advantageous for weakening the C-S bond. nii.ac.jp | Not specified. |

| CoMoS | DFT | Co promoter atoms play a key role in C-S bond activation. nih.gov | 1.0-1.1 eV nih.gov |

The intramolecular rearrangements and ring dynamics of thiophene and its derivatives have been explored through computational studies, often focusing on photochemical isomerization reactions. nih.govnih.gov These studies aim to elucidate the pathways through which photoexcited thiophene molecules can rearrange to form different isomers. Theoretical investigations have compared several proposed mechanisms, including an internal cyclization-isomerization route and a zwitterion-tricyclic route. nih.gov

More advanced calculations using CASSCF and MP2-CAS methods on model systems like 2-methylthiophene (B1210033) and 2-cyanothiophene suggest a preferred reaction pathway that proceeds from the initial reactant to the Franck-Condon region, and then through a conical intersection to the photoproduct. nih.gov This conical intersection mechanism provides a more satisfactory explanation for experimental observations than previously proposed pathways. nih.gov

Photoinduced ring-opening is another significant aspect of thiophene dynamics. nih.gov Ab initio theoretical studies suggest that a ¹πσ-state-mediated asymmetric ring-expansion provides a route for photoexcited thiophene molecules to couple to the ground state potential energy surface and undergo ring-opening. nih.gov The initial step, coupling out of the initially populated ¹ππ state, is an ultrafast process, occurring in less than 100 fs. nih.gov Rival pathways, such as those initiated by out-of-plane deformation at the sulfur atom leading to ring-puckered conical intersections, have also been identified for thiophene and its substituted analogues. nih.gov

Computational chemistry has become an essential tool for understanding the mechanisms of C-H and Si-H functionalization of thiophenes, providing insights that guide experimental work. mdpi.comchemrxiv.orgprinceton.edu

For C-H functionalization, DFT studies have been used to predict the outcomes of catalytic reactions. For example, a computational model for the palladium-catalyzed C-H alumination of thiophenes with aluminum hydride reagents predicted that metalation should occur exclusively at the 2-position of the ring. chemrxiv.org Further calculations indicated that the resulting 2-aluminated thiophene should be both kinetically and thermodynamically stable against ring-opening, a prediction that was subsequently verified by experimental findings. chemrxiv.org

In the realm of Si-H functionalization, DFT calculations have been employed to clarify the mechanism of rhodium-catalyzed reactions. A study on the intramolecular trans-bis-silylation of 3-ethynyl-2-pentamethyldisilanylthiophene derivatives to form thiophene-fused siloles utilized DFT to investigate the transformation mechanism. mdpi.comresearchgate.net The calculations elucidated the energy changes along the reaction coordinate, providing a detailed picture of the catalytic cycle. mdpi.comresearchgate.net Mechanistic studies on the rhodium-catalyzed enantioselective silylation of aryl C-H bonds have also benefited from DFT calculations, which helped to identify catalyst resting states and indicated that the enantioselectivity arises from steric interactions in the transition state. While not specific to thiophene, these studies provide a framework for understanding similar transformations on heterocyclic systems.

Intermolecular Interactions and Self-Assembly Propensity

The tendency of thiophene-based molecules to self-assemble into ordered structures is largely governed by intermolecular interactions, which have been extensively studied using theoretical methods. These interactions are crucial for the performance of thiophene-based materials in organic electronics.

Theoretical calculations have been performed to analyze the geometry and electronic density of molecular orbitals, as well as to model the intermolecular interactions that lead to 2-D molecular ordering on substrates. The self-assembly process is a result of a delicate balance between various weak forces, including van der Waals interactions, molecule-substrate interactions, and, in the case of functionalized oligothiophenes, intermolecular hydrogen bonding.

Simulation of Charge Transport and Electronic Mobility in Thiophene-Based Materials

Computational simulations are a powerful tool for predicting and understanding charge transport and electronic mobility in thiophene-based materials. researchgate.net These properties are fundamental to the performance of organic semiconductors in devices. Theoretical studies often focus on calculating key parameters like reorganization energies and electronic coupling (transfer integrals) to estimate charge carrier mobility.

By employing a range of computational tools, from DFT-based methods to molecular dynamics and kinetic Monte Carlo simulations, researchers can rationalize structure-property relationships. For instance, in benzothieno-benzothiophene (BTBT) derivatives, it was found that the length of alkyl side-chains critically controls the intrinsic mobility. Longer chains help to regulate intrinsic disorder and improve the balance between different transport directions, ultimately enhancing charge-carrier mobility.

Theoretical investigations into coronene (B32277) derivatives with fused thiophene rings have shown that the introduction of thiophene rings can modulate charge transport properties. researchgate.net The number and orientation of the fused thiophene rings were found to affect the reorganization energies and charge transfer integrals, leading to significant changes in both hole and electron mobility. researchgate.net For example, the introduction of a single thiophene ring to a coronene parent molecule was predicted to increase the hole mobility by a factor of 9.8 and the electron mobility by a factor of 6.7, making the derivative more favorable for electron transport. researchgate.net These simulations provide microscopic insights into how molecular design can be used to tailor the charge transport characteristics of thiophene-based materials for specific applications, such as designing n-type or p-type organic semiconductors. researchgate.net

Advanced Materials Research and Engineering Applications of Thiophene Based Compounds

Development of Thiophene-Based Materials for Organic Electronics and Optoelectronics

The versatility of the thiophene (B33073) ring, a five-membered aromatic heterocycle containing a sulfur atom, has established it as a cornerstone in the design and synthesis of novel organic materials for electronic and optoelectronic applications. derpharmachemica.comresearchgate.net The electronic properties of these materials can be finely tuned through chemical modification, making them suitable for a wide array of devices. researchgate.net

Organic Semiconductors for Transistors and Diodes

Thiophene-based compounds are paramount in the field of organic semiconductors, which form the active components of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The performance of these devices is intrinsically linked to the charge carrier mobility of the semiconductor. Oligothiophenes and their derivatives have been extensively studied for this purpose. For instance, the oxidation of thiophene moieties can lead to the formation of thiophene-S,S-dioxides, which exhibit a reduced HOMO-LUMO band gap, an attractive property for semiconductor applications. rsc.org The arrangement and intermolecular interactions of these materials in the solid state are crucial for efficient charge transport.

Research into novel thiophene-containing structures continues to yield materials with improved performance. For example, the incorporation of specific functional groups can influence the molecular packing and, consequently, the electronic properties of the resulting semiconductor.

Conjugated Polymers as Active Layers in Electronic Devices

Polythiophenes, which are polymers derived from thiophene, represent a significant class of conjugated polymers used as active layers in various electronic devices. swan.ac.uk Their utility stems from their excellent charge transport properties and their processability, which allows for the fabrication of large-area and flexible devices. The electronic and optical properties of polythiophenes can be tailored by modifying the polymer backbone or by introducing different side chains.

A notable example is the development of indolo-naphthyridine-6,13-dione thiophene-based conjugated polymers. swan.ac.uk These materials have demonstrated exceptionally small band gaps of approximately 1.2 eV and have achieved high n-type mobilities, making them promising candidates for advanced organic electronic applications. swan.ac.uk The high crystallinity of these polymers is a key factor contributing to their impressive electronic performance. swan.ac.uk

Charge Transfer Dynamics at Organic/Organic Interfaces in Devices

The efficiency of organic electronic and optoelectronic devices, such as organic solar cells, is heavily dependent on the charge transfer dynamics at the interfaces between different organic materials. mdpi.com Understanding and controlling these dynamics at a molecular level is crucial for optimizing device performance.

Studies on the interfaces between thiophene-based donor molecules and fullerene-based acceptor molecules have provided valuable insights into the charge transfer process. For example, investigations using low-temperature scanning tunneling microscopy and spectroscopy on dicyanovinyl-quinquethiophenes have elucidated the structural and electronic properties at these interfaces. mdpi.com The relative energy alignment of the molecular orbitals of the donor and acceptor materials dictates the efficiency of electron transfer. It has been shown that a favorable energy offset between the Lowest Unoccupied Molecular Orbital (LUMO) of the thiophene derivative and the acceptor molecule facilitates efficient charge separation. mdpi.com

Application in Energy Conversion and Storage Technologies

Thiophene-based materials are increasingly being explored for their potential in energy conversion and storage applications, owing to their unique electrochemical and photophysical properties.

Photoelectrochemical Water Reduction using Thiophene-Bridged Polymers

Thiophene units can be incorporated into polymeric structures to create materials for photoelectrochemical applications, such as water splitting to produce hydrogen. These thiophene-bridged polymers can act as photosensitizers, absorbing light and generating the charge carriers necessary to drive the water reduction reaction. The efficiency of these systems depends on factors such as the polymer's bandgap, its ability to absorb solar radiation, and the facility of charge transfer to a co-catalyst. While specific research on thiophene-bridged polymers for photoelectrochemical water reduction is an active area of investigation, the broader class of conjugated polymers has shown promise in this application.

Electrocatalytic Hydrogen Evolution Reaction (HER) Performance of Thiophene Composites

Thiophene and its derivatives can be used to synthesize composite materials that exhibit catalytic activity for the hydrogen evolution reaction (HER), a key process in water electrolysis for hydrogen production. For instance, thiophene can be a precursor in the synthesis of carbon-based materials doped with heteroatoms like sulfur. These materials can then serve as supports for metal nanoparticles or act as metal-free electrocatalysts themselves. The presence of sulfur atoms originating from thiophene can create active sites that enhance the catalytic performance for HER. The development of efficient and low-cost electrocatalysts is a critical goal for advancing energy storage technologies.

Thiophene Derivatives in Perovskite Photovoltaics

Thiophene and its derivatives are fundamental building blocks in the development of organic electronics, especially for perovskite solar cells (PSCs). nih.gov Their versatile structure allows for the synthesis of a wide array of materials that can enhance the performance and stability of these devices. nih.gov Thiophene-based compounds are utilized in various components of PSCs, including as hole-transporting materials (HTMs), interfacial layers, and as additives to passivate defects.

Recent research has focused on designing novel thiophene-based molecules to improve power conversion efficiencies (PCEs). For instance, a thiophene-based bulky dication spacer, 2,5-thiophenedimethylammonium (ThDMA), was developed for use in 2D Dion-Jacobson (DJ) perovskites. nih.gov This approach led to high-quality perovskite films with improved crystallinity and orientation, resulting in a device with a high efficiency of 15.75%, a record for aromatic spacer-based 2D DJ PSCs at the time. nih.gov The unencapsulated devices also demonstrated remarkable stability, retaining over 95% of their initial efficiency after 1655 hours in a nitrogen atmosphere. nih.gov

Thiophene derivatives also play a crucial role as interfacial layers to reduce energy loss in PSCs. rsc.org The sulfur atoms in thiophene rings possess lone pairs of electrons that can bond with under-coordinated Pb²⁺ ions on the perovskite surface, thereby passivating defects and reducing charge recombination. rsc.org This passivation, combined with the favorable electronic properties of thiophene-based interlayers, leads to more efficient charge extraction and improved device stability. rsc.org For example, the organometallic compound ferrocenyl-bis-thiophene-2-carboxylate (FcTc₂) has been used to functionalize perovskite interfaces, achieving a PCE of 25.0% and maintaining over 98% of its initial efficiency after 1500 hours of continuous operation. nih.gov

Furthermore, thiophene units are incorporated into larger, X-shaped hole-transporting materials. The inclusion of a thiophene bridge can planarize the molecular structure, which is thought to enhance hole mobility. mdpi.com This structural modification can also increase charge delocalization and facilitate defect passivation at the HTM/perovskite interface through Pb-S interactions. mdpi.com In one study, an X-shaped HTM featuring an anthracene (B1667546) core and thiophene linkers achieved a PCE of 16.10%. mdpi.com

The table below summarizes the performance of select thiophene-based materials in perovskite solar cells.

| Material Type | Specific Compound | Role in PSC | Achieved PCE (%) | Reference |

| 2D Spacer | 2,5-thiophenedimethylammonium (ThDMA) | Dion-Jacobson Spacer | 15.75 | nih.gov |

| Interfacial Layer | Ferrocenyl-bis-thiophene-2-carboxylate (FcTc₂) | Interface Functionalization | 25.0 | nih.gov |

| Hole-Transporting Material | X-shaped Anthracene-Thiophene (X1) | Hole Transport | 16.10 | mdpi.com |

| Hole-Transporting Material | EDOT-(Amide-TPA)₂ | Hole Transport | 17.5 | nih.gov |

| Fullerene Derivative | NMTTF (Thiophene terminal) | Interfacial Modification | 19.5 | csic.es |

Advanced Polymeric Materials and Their Functionalization

Regiochemical Control in Conjugated Thiophene Polymers for Enhanced Performance

The arrangement of monomer units, or regiochemistry, in poly(3-substituted)thiophenes significantly impacts their electronic and optical properties. nih.gov When 3-substituted thiophene monomers polymerize, they can link in three different ways: head-to-tail (HT), head-to-head (HH), and tail-to-tail (TT). nih.gov A high degree of HT coupling leads to a more planar polymer backbone, which enhances π-conjugation, reduces the bandgap, and increases electrical conductivity. nih.gov In contrast, a random arrangement with more HH and TT couplings introduces steric hindrance, causing the polymer chain to twist and disrupting conjugation. researchgate.net

The first synthesis of highly regioregular, head-to-tail coupled poly(3-alkylthiophenes) (PATs) was a significant breakthrough, achieving nearly 100% HT couplings. nih.gov This level of control is typically accomplished using specific synthetic methods, such as the McCullough method, which involves the regiospecific metalation of 2-bromo-3-alkylthiophene followed by nickel-catalyzed cross-coupling. nih.gov Another approach uses highly reactive Rieke zinc, which can regioselectively add to 2,5-dihalogenated-3-alkylthiophenes to form an organozinc intermediate that polymerizes with a catalyst like Ni(DPPE)Cl₂ to yield highly regioregular HT-P3ATs. nih.gov

The effect of regioregularity on performance is substantial. For example, a regiorandom copolymer of 3-methylthiophene (B123197) and 3-butylthiophene (B39377) was found to have a conductivity of 50 S/cm, whereas a more regioregular version with a 2:1 ratio of HT to HH couplings exhibited a conductivity of 140 S/cm. nih.gov Similarly, films of regioregular poly(3-(4-octylphenyl)thiophene) with over 94% HT content showed conductivities of 4 S/cm, an order of magnitude higher than their regioirregular counterparts (0.4 S/cm). nih.gov This enhanced performance is attributed to the improved self-organization and crystalline structure of regioregular polymers. nih.govnih.gov

The impact of regiochemistry extends to other organic electronic devices as well. In organic photovoltaics, regioregular polymers generally exhibit stronger intermolecular π-π stacking and higher power conversion efficiencies compared to their regiorandom equivalents. csjmu.ac.in Likewise, in field-effect transistors, regioregular polymers typically show higher charge carrier mobilities. csjmu.ac.in

"Hairy-Rod" Type Conjugated Polymers and Their Synthesis

"Hairy-rod" polymers are a class of materials characterized by a rigid, conjugated backbone (the "rod") and flexible, solubilizing side chains (the "hair"). thieme-connect.comunam.edu.na This molecular architecture is crucial for processing these otherwise insoluble rigid polymers, allowing them to be handled in solution while maintaining their desirable electronic properties. thieme-connect.com Polythiophenes are a primary example of polymers explored for creating these structures, typically by introducing long alkyl side chains at the 3-position of the thiophene ring. thieme-connect.com

The synthesis of hairy-rod polymers often involves the polymerization of functionalized monomers. A novel approach involves creating an electroactive macromonomer, where a polymerizable unit (like thiophene) is attached to a flexible polymer chain. nih.govdiva-portal.org For instance, an α-thienyl-ω-hydroxyl-end-groups functionalized oligo-(D,L-lactide) (Th-PDLLA) was synthesized to act as a building block. nih.govsigmaaldrich.com This macromonomer can then be polymerized, leading to a grafted conjugated polymer (g-CP) with a polythiophene main chain and polylactide side chains. nih.govdiva-portal.org This synthesis was demonstrated through photoinduced oxidative homopolymerization using a diphenyliodonium (B167342) salt. nih.govsigmaaldrich.com

These hairy-rod structures can self-assemble into organized nanostructures, such as nanowires, driven by the strong π-interactions between the conjugated backbones. thieme-connect.com The development of block copolymers, such as poly(3-hexylthiophene)-b-polystyrene, has successfully produced well-defined nanowires. thieme-connect.com The unique morphology of these materials, which differs from conventional coil-coil block copolymers, is a direct result of the distinct shapes of the rigid and flexible blocks. thieme-connect.com This control over morphology is critical for applications in advanced electronics and photonics. aip.org

Electrically Conductive Polythiophenes

Polythiophenes are a major class of electrically conductive polymers, whose conductivity stems from the delocalized π-electrons along their conjugated backbone. nih.gov The parent, unsubstituted polythiophene is generally an insoluble and poorly conductive material. nih.gov However, its conductivity can be dramatically increased through a process called doping. nih.gov

Doping involves the partial oxidation (p-doping) or reduction (n-doping) of the polymer chain. nih.gov P-doping, the more common method, is typically achieved using oxidizing agents like ferric chloride (FeCl₃), which removes electrons from the polymer backbone. nih.gov This process creates positive charge carriers (polarons and bipolarons) that can move along the polymer chain, resulting in electrical conductivity. libretexts.org The conductivity of polythiophenes can be tuned over a wide range, from insulating to metallic levels, by controlling the doping level and the polymer's structure. libretexts.org For instance, poly(3-octylthiophene) films doped with ferric chloride can achieve conductivities as high as 1 S/cm. nih.gov

The synthesis method significantly influences the resulting conductivity. Chemical oxidative polymerization with FeCl₃ is a popular and commercially used method for producing conductive polythiophenes, such as those used in antistatic coatings. nih.govnih.gov Electrochemical polymerization is another method where the monomer is oxidized at an electrode surface to form a conductive polymer film. researchgate.net

Recent research has also focused on developing n-type (electron-conducting) polythiophene derivatives, which are more challenging to achieve. A study on an n-type polythiophene derivative showed that molecular weight plays a crucial role in its doping behavior and thermoelectric performance. nih.gov Higher molecular weight polymers (e.g., 36 kDa) exhibited higher electrical conductivity (up to 75.4 S/cm⁻¹ after doping) due to improved intrachain charge transport. nih.gov

The table below shows the conductivity of various polythiophene derivatives.

| Polymer | Synthesis/Doping Method | Conductivity (S/cm) | Reference |

| Regiorandom poly(3-methylthiophene)/poly(3-butylthiophene) copolymer | Chemical | 50 | nih.gov |

| Regioregular poly(3-methylthiophene)/poly(3-butylthiophene) copolymer | Chemical | 140 | nih.gov |

| Regioregular poly(3-(4-octylphenyl)thiophene) (>94% HT) | Chemical | 4 | nih.gov |

| Poly(3-octylthiophene) | Doped with FeCl₃ | 1 | nih.gov |

| Polythiophene with pyrazoline substituents (3d, 4d) | Chemical oxidative polymerization | 1.3 x 10⁻⁶ | researchgate.net |

| n-type polythiophene (n-PT2–36 kDa) | Doped with N-DMBI | 75.4 | nih.gov |

Anion Recognition and Sensing Applications of Thiophene Biscarboxamides

Thiophene-based molecules have been extensively developed for chemosensing applications due to their stable heterocyclic structure and excellent photophysical properties. rsc.orgmdpi.com Among these, thiophene biscarboxamides have emerged as effective receptors for anion recognition and sensing. researchgate.net The amide N-H groups in these molecules can act as hydrogen bond donors, forming stable complexes with various anions.

Thiophene-2,4- and -2,5-biscarboxamides have been synthesized and shown to function as anion receptors in solution. researchgate.net The binding affinity and selectivity of these receptors can be tuned by modifying their structure. For example, the crystal structure of a fluoride (B91410) complex with an N,N'-diphenylthiophene-2,5-biscarboxamide derivative revealed that the thiophene C-H protons are also involved in the anion complexation in the solid state, in addition to the amide N-H protons. researchgate.net

The recognition of an anion by a thiophene-based sensor often results in a detectable optical signal, such as a change in color (colorimetric sensing) or fluorescence (fluorometric sensing). mdpi.com For instance, a thiophene-based dicyanovinyl derivative was developed as a chemosensor that shows distinct changes in its absorption and emission spectra upon interaction with cyanide (CN⁻) ions. mdpi.comresearchgate.net This response is attributed to the nucleophilic addition of the cyanide ion to the dicyanovinyl group, which alters the intramolecular charge transfer (ICT) characteristics of the molecule. mdpi.com

Similarly, thiophene-based Schiff bases have been designed for the fluorescent detection of specific ions. A novel sensor, DHADC, demonstrated a significant fluorescence enhancement in the presence of Zn²⁺ and CN⁻, allowing for their detection in biological systems like live cells and zebrafish. rsc.org The development of such sensors is crucial for environmental monitoring and medical diagnostics. mdpi.commdpi.com

Exploration of Thiophene Scaffolds for Molecular Design in Bioactive Research (Focus on Molecular Mechanisms and Design)

Thiophene derivatives are recognized as privileged structures in medicinal chemistry, forming the core of many bioactive compounds with a wide range of therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. nih.gov A significant area of research involves the design of thiophene scaffolds that target specific enzymes, including those related to Acyl Carrier Protein (ACP). ACPs are essential proteins in the biosynthesis of fatty acids and polyketides, making them attractive targets for developing new drugs, particularly against pathogens like Mycobacterium tuberculosis. nih.govresearchgate.net

The molecular mechanism often involves the thiophene derivative acting as an inhibitor of a key enzyme in a metabolic pathway. A prominent target is the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the mycobacterial cell wall synthesis pathway. aip.orgbenthamdirect.comaip.org Researchers have designed and synthesized various thiophene-based molecules to bind to the active site of InhA. For example, a series of acetyl thiophene analogues were designed and evaluated through molecular docking studies against InhA, with some compounds showing moderate anti-tubercular activity. benthamdirect.com

Another study focused on thieno[3,2-b]pyridinone derivatives, which were found to directly target InhA. nih.gov The lead compound from this series exhibited potent activity against M. tuberculosis in both in vitro and in vivo models, confirming that the thieno[3,2-b]pyridinone scaffold is a promising chemotype for developing new anti-TB agents. nih.gov The design strategy often involves creating molecules that mimic the natural substrate or a transition state of the enzyme-catalyzed reaction. For instance, the natural product thiolactomycin, a thiophene-containing antibiotic, mimics the malonyl-ACP substrate in the active site of β-ketoacyl-ACP synthases, another key enzyme family in fatty acid synthesis. nih.gov It forms strong hydrogen bonds with catalytic histidine residues in the enzyme's active site. nih.gov

The design process for these bioactive thiophene scaffolds heavily relies on computational methods like molecular docking to predict the binding interactions between the designed molecule and the target protein. researchgate.netbenthamdirect.comaip.org These in silico studies help in selecting the most promising candidates for chemical synthesis and subsequent biological evaluation, accelerating the drug discovery process. nih.govresearchgate.net

Design and Synthesis of Kinase Inhibitors Bearing Thiophene Moieties

The thiophene scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of potent kinase inhibitors due to its ability to form key interactions with protein targets. The design of these inhibitors often employs structure-based strategies that modify a core chemical structure to enhance potency and selectivity. vdoc.pubijprajournal.com For instance, a rational design approach has been used to develop 2,3,4,5-tetra-substituted thiophene derivatives as selective inhibitors of the PI3Kα isoform. drugbank.com This strategy involved creating two series of compounds, one with a diaryl urea (B33335) scaffold and the other with an N-Acylarylhydrazone moiety. drugbank.com The most successful compound from this research, 12k, demonstrated nanomolar inhibitory strength against PI3Kα and significant selectivity over other isoforms. drugbank.com

Another design strategy involves appending basic amine functionalities to a thiophene core to optimize solubility and reduce protein binding, which are crucial pharmacokinetic properties. nih.gov This approach has also yielded interesting selectivity between different kinases, such as PLK1 and PLK3. nih.gov Similarly, multitargeting kinase inhibitors have been developed by incorporating thiophene, thienopyridine, and thiazoline-based derivatives. wikipedia.org

The synthesis of these complex molecules often requires efficient and robust chemical methods. Microwave-assisted synthesis has proven to be a rapid and effective technique for preparing 3-aminobenzo[b]thiophene scaffolds, which are key precursors for various kinase inhibitors targeting LIMK1, MK2, and PIM kinases. researchgate.net The Gewald reaction is another established method used to create diverse thiophene derivatives for anticancer research. nih.gov More broadly, synthetic schemes often involve the condensation of thiophene-containing synthons with various reagents to produce a library of derivatives for biological screening. vdoc.pubnih.govgoogle.com For example, new thieno[2,3-d]pyrimidine (B153573) derivatives have been synthesized and evaluated for their ability to inhibit the FLT3 kinase, with structural modifications at position 4 of the core structure leading to significant cytotoxic effects on cancer cell lines. vdoc.pubmdpi.com

| Compound Class | Target Kinase | Key Findings | Reference |

|---|---|---|---|

| 2,3,4,5-tetra-substituted thiophenes | PI3Kα | Compound 12k showed nanomolar potency and high selectivity (12-196 fold) over other isoforms. | drugbank.com |

| Thieno[2,3-d]pyrimidines | FLT3 | Compound 5 exhibited the highest inhibitory activity against FLT3 and induced apoptosis in cancer cells. | vdoc.pubmdpi.com |

| Thiophene-based derivatives | PLK1 | Compounds 8A, 8B, and 14 showed better binding energy to PLK1's active site than doxorubicin. | researchgate.net |

| Thiophene/Thienopyridine derivatives | Multikinase (e.g., VEGFR-2) | Thiophene-based compounds 5a-c demonstrated the most potent activity against liver, breast, and colon cancer cell lines. | wikipedia.org |

Investigation of Molecular Interactions in Antiviral Activity

Thiophene-based compounds have emerged as promising antiviral agents, with research focused on understanding their mechanisms of action at a molecular level. These investigations reveal that thiophene derivatives can interfere with various stages of the viral life cycle, primarily by interacting with viral proteins.

A notable example is the development of thiophene derivatives as Ebola virus (EBOV) entry inhibitors. ebi.ac.uknih.gov A phenotypic screening identified a thiophene scaffold with antiviral activity in the micromolar range. Subsequent studies on synthesized analogs showed that these compounds act at the viral entry stage. ebi.ac.uk The mechanism involves disrupting the key interaction between the viral glycoprotein (B1211001) (EBOV-GP) and the host cell receptor, NPC1. ebi.ac.uk Molecular dynamics simulations have suggested that these inhibitors bind within a hydrophobic pocket of EBOV-GP, with specific residues playing a crucial role in the interaction.

In the context of plant viruses, chalcone (B49325) derivatives containing a thiophene sulfonate group have demonstrated significant activity against the Tobacco mosaic virus (TMV). Molecular docking and microscale thermophoresis (MST) studies revealed that these compounds bind effectively to the TMV coat protein (TMV-CP). The binding occurs within a pocket between two subunits of the coat protein, and this interaction is believed to be the basis of their antiviral effect. For instance, compounds 2e and 2h showed binding affinities (Kd) to TMV-CP of 0.270 and 0.301 μmol L−1, respectively, which is superior to the reference antiviral, ningnanmycin.

Furthermore, thiophene derivatives have been investigated as inhibitors of the main protease (3CLpro) of SARS-CoV-2, the virus responsible for COVID-19. A series of thiazolo-thiophenes based on usnic acid were synthesized and tested for their ability to inhibit this crucial viral enzyme. The most active compounds contained unsubstituted or methyl/bromo-substituted thiophene groups, while those with nitro substituents were inactive. Kinetic and molecular modeling studies indicated that the active compounds bind to the active site of the main protease, demonstrating pronounced antiviral activity against multiple SARS-CoV-2 strains.

| Compound Class | Viral Target | Mechanism of Action | Reference |

|---|---|---|---|

| Thiophene derivatives | Ebola Virus (EBOV) | Inhibits viral entry by disrupting the EBOV-GP/NPC1 interaction. | ebi.ac.uk |

| Chalcone derivatives with thiophene sulfonate | Tobacco Mosaic Virus (TMV) | Binds to the coat protein (TMV-CP), interfering with viral assembly or function. | |

| Thiazolo-thiophenes | SARS-CoV-2 | Inhibits the main protease (3CLpro), a key enzyme in viral replication. | |

| Heterocyclic carboxamides | Norovirus | Acts on intracellular viral replication. |

In Silico Screening and Molecular Docking Studies for Targeted Interactions

In silico methods, including molecular docking and molecular dynamics simulations, are indispensable tools in modern drug discovery for identifying and optimizing novel therapeutic agents. These computational techniques have been extensively applied to thiophene-based compounds to predict their binding affinities and interaction modes with various biological targets, thereby accelerating the development of new drugs.

Molecular docking studies have been instrumental in designing novel thiophene derivatives as inhibitors for specific enzymes. For example, in the development of inhibitors for Phosphodiesterase 4D (PDE4D), a target for chronic obstructive pulmonary disease (COPD), an in silico approach was used to design and evaluate new thiophene compounds. The docking results revealed strong binding affinities within the PDE4D active site, and analysis of the ligand-receptor interactions helped to elucidate the structure-activity relationships (SAR). Similarly, thiophene derivatives have been screened against the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. These studies combined molecular docking with molecular dynamics (MD) simulations and Quantitative Structure-Activity Relationship (QSAR) predictions to identify candidate molecules with the highest potential as anti-cancer drugs. The top three molecules identified were OSI 930, Neltenexine, and Tenonitrozole, with MM/GBSA scores of -65.81, -49.53, and -41.95 kcal/mol, respectively.

In another study, thiophene derivatives were evaluated as potential inhibitors of Polo-like kinase 1 (PLK1), a target in cancer. researchgate.net Molecular docking experiments showed that several thiophene derivatives interacted efficiently with the PLK1 active site, exhibiting better binding energies and inhibition constants than the standard drug doxorubicin. researchgate.net For instance, compound 8B demonstrated a binding energy of -8.65 kcal/mol and a predicted inhibition constant of 0.454 µM. researchgate.net

The utility of these computational methods extends to predicting the drug-like properties of newly synthesized compounds. For a series of thiophene sulfonamide derivatives, molecular docking was used to assess binding to the enoyl acyl carrier protein reductase (InhA). The results showed impressive docking scores (ranging from -6 to -12 kcal/mol), and the most promising compounds were further analyzed using molecular dynamics simulations to understand their stability and dynamic behavior. These in silico predictions are often coupled with ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to ensure that the designed molecules possess favorable pharmacokinetic properties for further development.

| Thiophene Derivative Class | Protein Target | In Silico Method | Key Finding (Binding Energy/Score) | Reference |

|---|---|---|---|---|

| Novel thiophene derivatives | PDE4D | Molecular Docking, ADMET Profiling | Strong binding affinities predicted, favorable pharmacokinetics. | |

| OSI 930, Neltenexine, Tenonitrozole | EGFR | Molecular Docking, MD, QSAR | MM/GBSA scores of -65.81, -49.53, and -41.95 kcal/mol, respectively. | |

| Thiophene derivatives (8A, 8B, 14) | PLK1 | Molecular Docking | Binding energies of -8.02, -8.65, and -8.33 kcal/mol, respectively. | researchgate.net |

| Thiophene sulfonamides (7e, 7i, 7f) | InhA (2NSD) | Molecular Docking, MD | Glide scores >11 kcal/mol. |

Mechanistic Investigations of Complex Chemical and Photophysical Processes Involving Thiophene Systems

Detailed Reaction Mechanisms in Thiophene (B33073) Derivatization (e.g., C-S Bond Cleavage, Electrophilic Aromatic Substitution)

The derivatization of the thiophene ring is governed by two primary types of reactions: electrophilic aromatic substitution and carbon-sulfur (C-S) bond cleavage. These reactions are fundamental to synthesizing more complex thiophene-based structures.

C-S Bond Cleavage: The cleavage of the C-S bond in the thiophene ring is a critical reaction, particularly in the context of hydrodesulfurization (HDS) in the petroleum industry and in the synthesis of novel organometallic structures. lehigh.eduillinois.edu This process often involves transition metal complexes. For instance, reactive 16-electron metal fragments can insert into the C-S bond, a mechanism that typically proceeds through the initial coordination of the sulfur atom to the metal center. lehigh.edu Studies on various thiophene derivatives show that both alkyl and aryl substituents can influence the selectivity of which C-S bond is cleaved. lehigh.edu The reaction can be promoted by the combined action of reducing and electrophilic metal centers. illinois.edu Dirhenium carbonyl complexes have also been shown to effect multiple C-H bond activations on the thiophene ring, followed by a ring-opening C-S bond cleavage. nih.gov

Electrophilic Aromatic Substitution: Thiophene is an electron-rich aromatic system, making it highly reactive towards electrophiles—significantly more so than benzene (B151609). bhu.ac.in Electrophilic aromatic substitution reactions, therefore, typically proceed under mild conditions. pearson.com Due to the electronic structure of the thiophene ring, substitution occurs with high regioselectivity, preferentially at the C2 position (the carbon atom adjacent to the sulfur). bhu.ac.inpearson.comcopbela.org This preference is because the carbocation intermediate formed during attack at the C2 position is more stabilized by resonance than the intermediate formed from C3 attack. bhu.ac.incopbela.org Common electrophilic substitution reactions for thiophenes include halogenation, nitration, and Friedel-Crafts acylation, which generally yield the 2-substituted product. st-andrews.ac.ukuci.edu

Photophysical Processes and Excited State Relaxation Dynamics of Thiophenes

The photophysics of thiophenes are of intense interest due to their use in organic electronics. Upon absorption of light, thiophene molecules enter an excited state and undergo a series of rapid relaxation processes. The specific pathways and timescales of this relaxation determine the molecule's photostability and functionality. Acbp-thiophene has been identified as a phototoxic agent, indicating that upon exposure to light, it can induce cellular damage, a process intrinsically linked to its excited-state dynamics. researchgate.netnih.gov

Internal Conversion and Intersystem Crossing Pathways

Following photoexcitation to an initial singlet excited state (S\textsubscript{n}), thiophene and its oligomers can return to the ground state (S\textsubscript{0}) through several radiationless pathways. The two primary mechanisms are internal conversion (IC) and intersystem crossing (ISC).

Internal Conversion (IC): This is a radiationless transition between two electronic states of the same spin multiplicity (e.g., S\textsubscript{1} → S\textsubscript{0}). researchgate.net For the thiophene monomer, IC is an extremely fast and efficient process, driven by the accessibility of a conical intersection between the first excited state (S\textsubscript{1}) and the ground state. researchgate.net

Intersystem Crossing (ISC): This process involves a transition between two electronic states of different spin multiplicities, most commonly from a singlet state to a triplet state (e.g., S\textsubscript{1} → T\textsubscript{1}). researchgate.net While ISC is less significant for the thiophene monomer, it becomes a major deactivation channel in small oligothiophenes. researchgate.net The interplay between IC and ISC is crucial; for open-ring structures formed after photoexcitation, the S\textsubscript{0}, S\textsubscript{1}, T\textsubscript{1}, and T\textsubscript{2} states can become nearly degenerate, facilitating both IC and ISC. researchgate.net

The competition between these pathways dictates the fluorescence and triplet quantum yields of thiophene-based molecules.

Ultrafast Dynamics Leading to Ring Opening and Ring Puckering

Theoretical and experimental studies have revealed that the excited state relaxation of thiophene is characterized by extremely fast structural changes occurring on a femtosecond (fs) timescale. researchgate.netbarbatti.org Upon excitation, the molecule rapidly evolves along specific vibrational modes.

Ring Opening: A primary deactivation mechanism involves the cleavage of a C-S bond, leading to the opening of the thiophene ring. researchgate.netepfl.ch This process is incredibly fast, with dynamics initiating on the order of tens to hundreds of femtoseconds after photoexcitation. researchgate.netresearchgate.net

Ring Puckering: Alongside ring opening, ring puckering is another key vibrational mode that facilitates the ultrafast nonradiative relaxation of the excited state. researchgate.netbarbatti.orgepfl.ch

These two motions—ring opening and ring puckering—are fundamental to the deactivation mechanism, driving the molecule towards a conical intersection with the ground state, which allows for rapid and efficient return to a stable electronic configuration. researchgate.net

Electron Transfer Mechanisms in Conjugated Thiophene-Containing Donor-Acceptor Systems

Thiophene units are frequently incorporated as π-conjugated bridges or as donor moieties in donor-acceptor (D-A) systems designed for applications in organic electronics and photovoltaics. In these systems, an electron-rich donor unit is covalently linked to an electron-deficient acceptor unit, often through a conjugated spacer. The mechanism of electron transfer in these systems is a subject of intensive study.

Upon photoexcitation, charge can be transferred from the donor to the acceptor (or vice versa), creating a charge-separated state. acs.orgresearchgate.net The efficiency and rate of this electron transfer are strongly dependent on the electronic structure of the conjugated bridge connecting the donor and acceptor. acs.org For thiophene-based systems, the planarity and conjugation length of the thiophene or oligothiophene bridge directly influence the electronic coupling between the D-A pair, which in turn governs the charge transfer properties. researchgate.netacs.org In some D-A dyads, intramolecular charge transfer can significantly increase the operating voltage of energy storage devices. researchgate.net Theoretical calculations are often employed to understand the molecular excitation processes and elucidate the pathways of charge transfer, for example, whether it originates from an N-aryl or a B-aryl moiety to an acridinium (B8443388) core in certain complex D-A systems. acs.org

Understanding Defects and Regioselectivity Issues in Thiophene Polymerization

The polymerization of thiophene monomers is a key process for producing polythiophenes, a major class of conducting polymers. However, the polymerization process can introduce structural defects that significantly impact the material's electronic properties. One of the most critical issues is regioselectivity.

When polymerizing asymmetrically substituted thiophenes (like 3-substituted thiophenes), three possible couplings can occur: head-to-tail (2,5'), head-to-head (2,2'), and tail-to-tail (5,5'). A polymer with a high degree of head-to-tail regioregularity typically exhibits higher crystallinity and enhanced charge carrier mobility. mdpi.com The presence of head-to-head linkages can introduce steric hindrance, causing the polymer backbone to twist and disrupting π-conjugation, which is detrimental to its conductive properties. chemrxiv.org

Control over regioselectivity can be achieved by selecting appropriate synthetic methods, such as specific catalyst systems in metal-catalyzed cross-coupling reactions. mdpi.comsemanticscholar.org Similarly, in chemical oxidative polymerization, reaction parameters can be tuned to reduce structural defects and produce more uniform polymers with improved electrical conductivities. researchgate.net

Future Research Directions and Advanced Methodological Developments for Acbp Thiophene

Rational Design of Acbp-Thiophene Derivatives with Precisely Tunable Electronic and Structural Properties

The rational design of this compound derivatives offers a pathway to precisely control their functions by modifying their electronic and structural characteristics. The inherent properties of the thiophene (B33073) ring make it an excellent scaffold for chemical modification. mdpi.com A key strategy involves a structure-based design approach, where targeted modifications are made to achieve desired properties. nih.govnih.gov

Future design strategies will likely focus on: